molecular formula C19H19F3N2O3S B7603688 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone

1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone

Cat. No.: B7603688
M. Wt: 412.4 g/mol
InChI Key: SZKOSHJIASNRQV-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzenesulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with protein active sites, while the trifluoromethyl group can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone is unique due to the presence of both the benzenesulfonyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, binding affinity, and overall activity in various applications .

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c20-19(21,22)16-6-4-5-15(13-16)14-18(25)23-9-11-24(12-10-23)28(26,27)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKOSHJIASNRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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